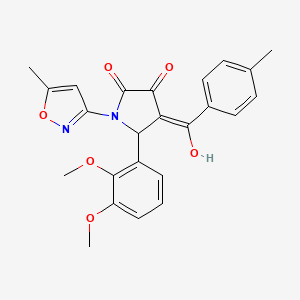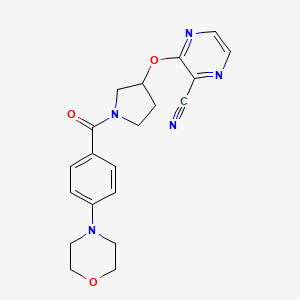
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis of Pyridine and Fused Pyridine Derivatives
Researchers have explored synthetic pathways to create pyridine and fused pyridine derivatives, highlighting the versatility of pyridine carbonitriles in synthesizing a wide range of heterocyclic compounds. This research demonstrates the potential of such compounds in the development of new materials and pharmaceuticals (Al-Issa, 2012).
Reactions of Pyrrolidinyl-azadienes
The study of pyrrolidinyl-azadienes in acidic mediums has led to the formation of pyrrolo[1,2]pyrazine structures, showcasing the reactive flexibility of these compounds for generating diverse heterocyclic structures (Legroux, Fleury, & Brotn, 1990).
Interaction with Nitrogen-containing Bases
The interaction of pyrazolyl and oxazole derivatives with nitrogen-containing bases reveals diverse pathways for structural modification, offering insights into the creation of novel compounds with potential biological activity (Shablykin et al., 2008).
Antimicrobial and Anticancer Activities
New pyridine derivatives synthesized from pyridine carbonitriles have shown promising antimicrobial and anticancer activities, underscoring the therapeutic potential of these compounds (Elewa et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1 and inhibits its activity, thereby disrupting the normal function of the kinase .
Biochemical Pathways
Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by the compound provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Pharmacokinetics
It is mentioned that the compound has been optimized forin vivo pharmacokinetic−pharmacodynamic (PK PD) properties . This suggests that the compound has been designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The inhibition of CHK1 by the compound results in the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and acts as a single agent . This means that the compound enhances the effect of chemotherapy drugs that cause DNA damage and can also act independently to halt the cell cycle and initiate DNA repair .
Propiedades
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c21-13-18-19(23-7-6-22-18)28-17-5-8-25(14-17)20(26)15-1-3-16(4-2-15)24-9-11-27-12-10-24/h1-4,6-7,17H,5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWUWHYDHPTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
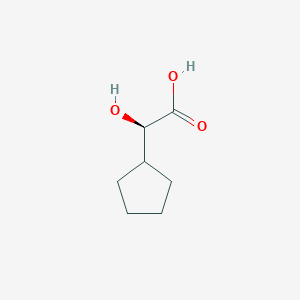
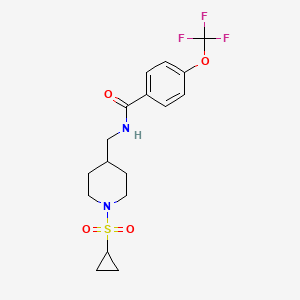

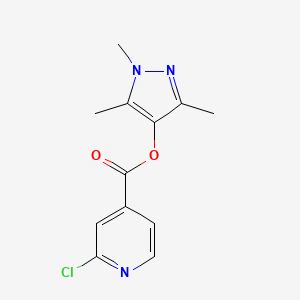
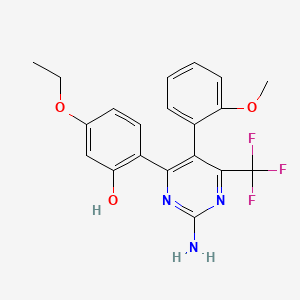

![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
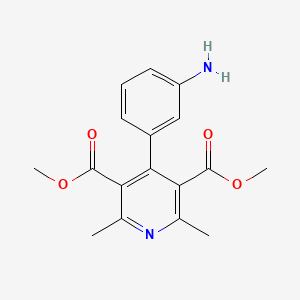
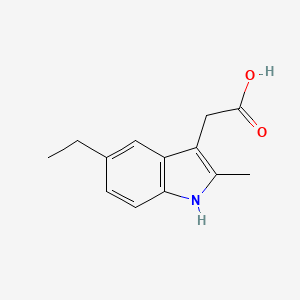

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
